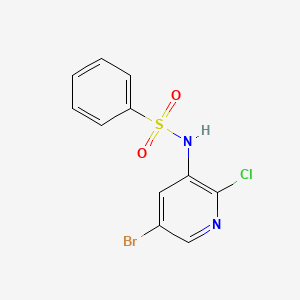
N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
Descripción general
Descripción
N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide: is a chemical compound with the molecular formula C11H8BrClN2O2S and a molecular weight of 347.62 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, which is further connected to a benzenesulfonamide group .
Aplicaciones Científicas De Investigación
Photocatalytic and Photosensitizing Properties
- Photocatalytic Applications : N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide derivatives have been investigated for their photophysical and photochemical properties. For instance, zinc(II) phthalocyanine derivatives containing this compound showed potential for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Potential in Photodynamic Therapy
- Photodynamic Therapy for Cancer : These compounds, especially zinc(II) phthalocyanine derivatives, exhibit properties suitable for photodynamic therapy, an alternative therapy in cancer treatment. Their solubility, fluorescence, and production of singlet oxygen are particularly advantageous for this application (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Properties
- Antibacterial and Antifungal Activities : Some derivatives of this compound have been found to exhibit significant antimicrobial activity against certain pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Ranganatha et al., 2018).
Other Applications
- Synthesis of Antagonists for HIV-1 Infection : Derivatives of this compound have been utilized in the synthesis of small molecular antagonists for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
- Anticancer Activity : Several derivatives of this compound have been synthesized and evaluated for their in vitro antitumor activities, showing promise in the development of new anticancer agents (Sławiński & Brzozowski, 2006).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction where the pyridine ring is brominated and chlorinated at specific positions . The reaction conditions often involve the use of solvents like ethyl acetate (EtOAc) and drying agents such as anhydrous sodium sulfate (Na2SO4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like extraction, purification, and crystallization to
Propiedades
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHCNXTUHUAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728110 | |
| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-17-3 | |
| Record name | N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
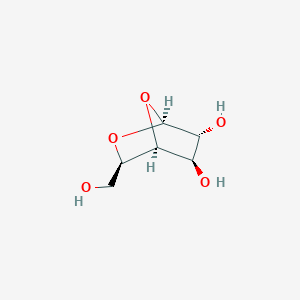
![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
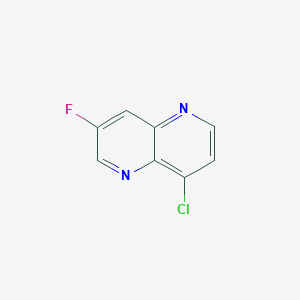

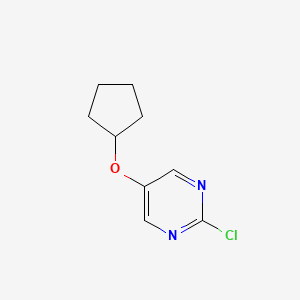
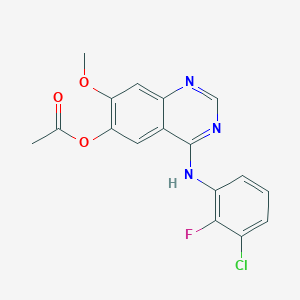


![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)


![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)

